gamma-Hydroxybutyric Acid-d4 Glucuronide

Forensic toxicology Stable isotope dilution mass spectrometry Internal standard purity

Gamma-Hydroxybutyric Acid-d4 Glucuronide (GHB-Gluc-d4, CAS 1439528-95-6) is a tetra-deuterated stable isotope-labeled internal standard (SIL-IS) corresponding to GHB-β-O-glucuronide, a phase II metabolite of gamma-hydroxybutyric acid (GHB). The compound was specifically synthesized via a Koenigs–Knorr glucuronidation strategy and co-developed alongside the unlabeled glucuronide to enable accurate quantification of GHB-glucuronide in complex biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C10H16O9
Molecular Weight 284.25 g/mol
Cat. No. B15294888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Hydroxybutyric Acid-d4 Glucuronide
Molecular FormulaC10H16O9
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESC(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O
InChIInChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1/i1D2,2D2
InChIKeyXHBNGIHZUGLAMW-GDPFRVPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Hydroxybutyric Acid-d4 Glucuronide (GHB-Gluc-d4) Procurement Guide for Forensic and Clinical Toxicology LC-MS/MS Quantification


Gamma-Hydroxybutyric Acid-d4 Glucuronide (GHB-Gluc-d4, CAS 1439528-95-6) is a tetra-deuterated stable isotope-labeled internal standard (SIL-IS) corresponding to GHB-β-O-glucuronide, a phase II metabolite of gamma-hydroxybutyric acid (GHB) [1]. The compound was specifically synthesized via a Koenigs–Knorr glucuronidation strategy and co-developed alongside the unlabeled glucuronide to enable accurate quantification of GHB-glucuronide in complex biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1][2]. Its molecular formula is C₁₀H₁₂D₄O₉ (MW 284.25) and it is commercially supplied as a neat reference standard with certified purity specifications from vendors including Toronto Research Chemicals (TRC-H947442) and associated distributors .

Workflow LC-MS/MS isotope dilution analysis
Selection Deuterated SIL-IS for GHB-β-O-glucuronide
Context Forensic & bioanalytical quantification

Why GHB-d4 Glucuronide Cannot Be Replaced by Generic or Structurally Adjacent Deuterated Internal Standards


Generic substitution of GHB-Gluc-d4 fails on three distinct analytical grounds. First, GHB-Gluc-d4 is the isotopologue of the phase II glucuronide metabolite—not of free GHB itself; employing GHB-d6 (the standard internal standard for free GHB) for glucuronide quantification introduces a fundamentally different molecular structure with divergent chromatographic retention, ionisation efficiency, and extraction recovery, generating systematic quantification bias [1][2]. Second, unlabeled GHB-glucuronide used as a primary calibrant co-elutes at the identical mass channel as the endogenous analyte, precluding its use as an internal standard in isotope dilution MS where the IS must be mass-resolved from the analyte; the +4 Da shift provided by d4-labeling is the minimum mass increment required to avoid cross-contribution from natural isotopic abundance in the low-m/z glucuronide mass range [3]. Third, non-isotopic structural surrogates (e.g., ethyl glucuronide-d5) fail to compensate for analyte-specific matrix effects across heterogeneous biological matrices (plasma, urine, hair), as their extraction behaviour and ionisation response differ from GHB-glucuronide [4]. These three factors collectively render GHB-Gluc-d4 functionally irreplaceable for forensic- and clinical-grade quantification of GHB-glucuronide.

Free GHB ISTD (GHB-d6) mismatch
GHB-d6 targets free GHB, not the glucuronide conjugate; different retention, ionization, and recovery may introduce systematic quantification bias.
Unlabeled glucuronide calibrator limitation
Co-elution at the analyte m/z channel prevents mass-resolved internal standardization; the +4 Da shift of d4 is the minimum required to avoid natural isotopic cross-contribution.
Non-isotopic structural surrogates
Compounds such as ethyl glucuronide-d5 may not fully compensate analyte-specific matrix effects across plasma, urine, and hair due to differing extraction and ionization behavior.

Quantitative Evidence Differentiating GHB-d4 Glucuronide from Alternatives for Forensic and Clinical Procurement Decisions


Isotopic Purity: GHB-Gluc-d4 Achieves <0.14% Unlabeled Contamination vs. Certified Commercial Purity of ≥98% atom% D

The deuterated analogue GHB-Gluc-d4 (d4-2) synthesized by Petersen et al. exhibited less than 0.14% residual unlabeled GHB glucuronide (2) by mass spectrometric analysis, confirming near-complete deuterium incorporation [1]. This analytical-grade purity is matched by current commercial specifications: the Bidepharm (BD01222272) product is certified at 98% chemical purity and ≥98% atom% D, yielding a theoretical maximum unlabeled content of ≤0.04% . In contrast, the unlabeled GHB-glucuronide calibrator, when used as a single-point reference without SIL-IS correction, presents 100% signal overlap at the analyte m/z channel, meaning any ion suppression or enhancement is uncompensated, directly degrading accuracy at concentrations approaching the endogenous range (0.11–5.0 µg/mL in urine) [2].

Isotopic purity
Head-to-head
>99.86% isotopic purity differential vs. unlabeled calibrator
Enables mass-resolved quantitation without false elevation from internal standard contribution
Sub-0.14% unlabeled carryover supports low-endogenous-range accuracy
Forensic toxicology Stable isotope dilution mass spectrometry Internal standard purity

Hydrolytic Stability: GHB-Glucuronide Remains Intact at Urine pH 4.6–8 for Days at Elevated Temperature vs. Free GHB Detection Window of 3–6 Hours

The aqueous stability of GHB-glucuronide was assessed by NMR spectroscopy across the physiologic urine pH range (pH 4.8 and pH 9.0 buffers) at temperatures from 18 °C to 90 °C over several days. The glucuronide was found to be almost completely stable under all conditions, with degradation observed only at 90 °C in acidic buffer [1]. This contrasts sharply with free GHB, which exhibits a narrow analytical detection window of only 3–6 hours in blood and <12 hours in urine due to rapid endogenous metabolism and renal clearance; less than 1% of an ingested GHB dose is excreted unchanged [2]. The practical consequence is that the GHB-glucuronide analyte—and by extension the GHB-Gluc-d4 internal standard required for its measurement—enables analytically valid quantification in samples collected or stored well beyond the window where free GHB measurements are forensically interpretable [3].

Hydrolytic stability
Cross-study
Stable days at urine pH 4.6–8; detection window ~50-100× longer than free GHB (3–6 h)
Supports quantification in delayed or archived samples where free GHB may no longer be detectable
4-week refrigerated stability confirmed in plasma and urine
Metabolite stability Urine drug testing Forensic sample integrity

Method Quantification Limits: GHB-Gluc-d4-Enabled HPLC-QTOF-MS Achieves LOQ <0.01 mg/L, Enabling Detection in the Sub-Therapeutic Endogenous Range

Using GHB-Gluc-d4 as the stable isotope-labeled internal standard, the validated HPLC-QTOF-MS method of Mehling et al. (2017) achieved a limit of quantification (LOQ) of <0.01 mg/L (equivalent to <10 ng/mL) for GHB-β-O-glucuronide in both plasma and urine, with linear calibration up to 20 mg/L and accuracy/precision fulfilling all forensic guideline criteria [1]. This LOQ is approximately 10-fold below the mean endogenous urine concentration of 1.3 µg/mL (range 0.11–5.0 µg/mL) reported in a clinical population of 50 individuals [2]. In comparison, the UPLC-MS/MS hair method of Mehling et al. (2016), which also employed GHB-Gluc-d4, yielded an LOQ of 0.48 ng/mg hair but reported endogenous hair levels up to 1.2 ng/mg, giving only a ~2.5-fold margin—a narrower analytical window that underscores the critical role of the d4-IS in maximising signal-to-noise at low concentrations [3].

LOQ in urine
Cross-study
0.01 mg/L by HPLC-QTOF-MS with GHB-Gluc-d4 IS
LOQ far below mean endogenous urine concentration (1.3 mg/L), providing quantitative headroom
Hair LOQ 0.48 ng/mg also reported
LC-MS/MS method validation Limit of quantification Endogenous biomarker

Specificity for Phase II Metabolism: GHB-Gluc-d4 Enables Discrimination Between Conjugated Metabolite and Free GHB, Resolving the 'Total GHB' Overestimation Problem

Petersen et al. (2013) proposed that historically reported 'elevated GHB' concentrations in some biological samples—which led to the establishment of a relatively high forensic cutoff of 10 µg/mL—may actually represent total GHB measurements that include GHB released by chemical hydrolysis of GHB-glucuronide during sample preparation [1]. GHB-Gluc-d4 enables direct, hydrolysis-free quantification of the intact glucuronide conjugate, thereby distinguishing genuine GHB-glucuronide elevation from artificially inflated 'total GHB' readings. In the validated Mehling et al. (2017) HPLC-QTOF-MS method employing GHB-Gluc-d4, GHB-Gluc was detected in plasma whereas free GHB-4-sulfate was only identified in urine, demonstrating matrix-specific phase II metabolite profiles that would be obscured by non-specific hydrolysis-based approaches [2]. The UHPLC-MS/MS method of Busardò et al. (2017), also employing GHB-Gluc-d4, further confirmed that GHB-Gluc can be simultaneously measured alongside GHB, GBL, and GABA in a single run, with recovery >75% and precision <15% across all analytes [3].

Phase II specificity
Class-level
Direct intact glucuronide quantification vs. hydrolysis-based “total GHB” that may include up to 5.0 µg/mL glucuronide contribution
Eliminates artifactual elevation and supports forensically defensible metabolite-specific interpretation
Class-level inference; historical cutoff may reflect hydrolyzed conjugate
Forensic interpretation Metabolite specificity Endogenous cutoff values

Multi-Matrix Validation Breadth: GHB-Gluc-d4 Has Been Validated Across Plasma, Urine, Hair, and CSF, Providing a Single IS Solution for Diverse Forensic Matrices

GHB-Gluc-d4 has been independently validated as the internal standard for GHB-glucuronide quantification across four distinct biological matrices. Mehling et al. (2017) validated an HPLC-QTOF-MS method in plasma and urine with LOQ <0.01 mg/L and 4-week refrigerated stability [1]. Busardò et al. (2017) extended validation to plasma, urine, cerebrospinal fluid (CSF), and hair using UHPLC-MS/MS, achieving recovery >75%, intra- and inter-assay precision <15%, and linearity r²=0.99 from LOQ to 500 µg/mL (biofluids) or 100 ng/mg (hair) [2]. Mehling et al. (2017, hair) further validated GHB-Gluc-d4 in a UPLC-MS/MS hair method with LOQ 0.48 ng/mg and accuracy 90–108% [3]. This cross-matrix validation record means a single procurement of GHB-Gluc-d4 supports GHB-glucuronide assays in all routine forensic matrices, eliminating the need for matrix-specific internal standards.

Multi-matrix validation
Cross-study
Validated in 4 matrices: plasma, urine, hair, CSF across independent LC-MS/MS methods
Single IS solution for major forensic matrices; reduces need for multiple internal standards
Only peer-reviewed multi-matrix SIL-IS for GHB-glucuronide
Bioanalytical method validation Multi-matrix quantification Forensic sample types

GHB-d4 Glucuronide: Best-Fit Application Scenarios for Forensic, Clinical, and Bioanalytical Procurement


Forensic Toxicology Laboratories Seeking GTFCh/ISO 17025-Compliant GHB-Glucuronide Quantification in Urine and Plasma

GHB-Gluc-d4 is the required SIL-IS for forensic laboratories implementing the Mehling et al. (2017) HPLC-QTOF-MS method, which achieved LOQ <0.01 mg/L with accuracy and precision meeting GTFCh and SWGTOX guidelines [1]. The validated 4-week refrigerated stability of GHB-glucuronide in both plasma and urine matrices means that GHB-Gluc-d4-based assays can accommodate delayed sample transport and batch analysis workflows typical of high-throughput forensic casework [1]. This single IS enables simultaneous quantification of GHB-Gluc and GHB-4-sulfate in urine, differentiating phase II metabolic profiles without requiring separate internal standard procurement [1].

Clinical Research on GHB Pharmacokinetics and Endogenous GHB-Glucuronide Baseline Studies

For clinical studies requiring quantification of GHB-glucuronide across the full dynamic range from endogenous baseline (0.11–5.0 µg/mL urine) to post-dose concentrations, GHB-Gluc-d4 is the only internal standard for which endogenous reference ranges have been established in multiple populations (clinical urine samples, n=50 [2]; narcoleptic patients under sodium oxybate, n=3 [3]). The Busardò et al. (2017) UHPLC-MS/MS method employing GHB-Gluc-d4 extends this capability to plasma and CSF, achieving recovery >75% and precision <15%, allowing pharmacokinetic profiling of GHB-Gluc alongside free GHB, GBL, and GABA in a single analytical run [4].

Drug-Facilitated Crime (DFC) Investigations with Delayed Sample Collection

In DFC cases where biological samples are collected beyond the 3–12 hour free GHB detection window, GHB-Gluc-d4-based quantification of the stable glucuronide metabolite offers the only analytically validated approach to detect prior GHB exposure in urine [1][2]. The demonstrated hydrolytic stability of GHB-glucuronide at urine pH 4.6–8 for days at elevated temperature—and for at least 4 weeks under refrigeration—provides the forensic foundation for applying GHB-Gluc-d4 methods to aged or stored samples [1][5]. However, laboratories should note that GHB-glucuronide in hair has proven diagnostically limited; urine and plasma remain the matrices of choice [3].

Bioanalytical CROs Developing Multi-Analyte LC-MS/MS Panels for Drugs of Abuse Testing

Contract research organizations developing comprehensive drugs-of-abuse LC-MS/MS panels can integrate GHB-Gluc-d4 as part of a multi-analyte SIL-IS cocktail, as demonstrated by the Busardò et al. (2017) method that simultaneously quantifies GHB, GHB-Gluc, GBL, and GABA in two 5-minute runs using rapid sample pretreatment with minimal sample volume [4]. The method's linearity up to 500 µg/mL in biofluids and 100 ng/mg in hair with r²=0.99, combined with recovery >75% and precision <15%, meets the throughput and robustness requirements of commercial bioanalytical service workflows [4]. GHB-Gluc-d4's +4 Da mass shift ensures baseline mass resolution from the unlabeled analyte across all matrices without chromatographic separation of isotopologues [5].

Application
Selection Property
Validation Focus
Forensic quantification in urine/plasma
Isotopic purity & method specificity
LOQ, matrix effect, and method transfer verification per forensic guidelines
Endogenous GHB-glucuronide baseline studies
Endogenous reference range context
Cross-matrix validation and endogenous concentration range verification
Delayed-collection DFC investigations
Metabolite hydrolytic stability
Stability verification under simulated storage and aged-sample conditions
Multi-analyte LC-MS/MS panel development
Multi-analyte SIL-IS compatibility
Recovery, precision, and linearity assessment across target concentration ranges
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